Maléimide-PEG8-ester tert-butylique

Vue d'ensemble

Description

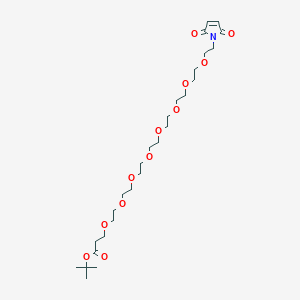

Mal-PEG8-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .

Applications De Recherche Scientifique

Key Applications

-

Bioconjugation and Antibody-Drug Conjugates (ADCs)

- Mal-PEG8-t-butyl ester serves as an effective linker in the development of ADCs. The maleimide group allows for the covalent attachment to thiol-containing biomolecules, facilitating targeted drug delivery. This specificity is crucial in cancer therapies where minimizing off-target effects is essential .

- Drug Delivery Systems

- Nanotechnology

- Polymer Synthesis

Case Study 1: Development of Targeted Cancer Therapies

A study demonstrated the use of Mal-PEG8-t-butyl ester in constructing ADCs targeting specific cancer cells. The conjugates showed improved selectivity and reduced side effects compared to traditional chemotherapeutics. The maleimide-thiol reaction facilitated stable linkage to antibodies, ensuring effective delivery of cytotoxic agents directly to tumor sites.

Case Study 2: Enhanced Drug Solubility and Stability

Research focused on a novel drug formulation utilizing Mal-PEG8-t-butyl ester as a solubilizing agent. The study revealed that the compound improved the aqueous solubility of poorly soluble drugs, leading to enhanced bioavailability and therapeutic effectiveness in preclinical models .

Mécanisme D'action

Target of Action

The primary target of Mal-PEG8-t-butyl ester is biomolecules with a thiol group . The compound contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

Mal-PEG8-t-butyl ester acts as a non-cleavable linker for bio-conjugation . It contains a maleimide group and a COOR/Ester group linked through a linear PEG chain . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Pharmacokinetics

The pharmacokinetics of Mal-PEG8-t-butyl ester are influenced by its PEGylation . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . .

Result of Action

The result of Mal-PEG8-t-butyl ester’s action is the formation of a stable conjugate between two biomolecules . This can be used in various applications, including drug delivery, where the linker can connect a drug molecule to a targeting moiety .

Action Environment

The action of Mal-PEG8-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound is typically stored at -20°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Mal-PEG8-t-butyl ester plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules containing a thiol group . This property allows it to connect biomolecules with a thiol, thereby facilitating various biochemical interactions .

Molecular Mechanism

At the molecular level, Mal-PEG8-t-butyl ester exerts its effects through its maleimide group, which reacts with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, thereby influencing various molecular processes.

Temporal Effects in Laboratory Settings

It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions , which could potentially influence its long-term effects on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-PEG8-t-butyl ester is synthesized through a multi-step process involving the conjugation of maleimide and t-butyl ester groups to a polyethylene glycol chain. The reaction typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.

Conjugation with Maleimide: The activated polyethylene glycol-NHS ester is reacted with maleimide under mild conditions to form polyethylene glycol-maleimide.

Introduction of t-butyl Ester Group: The polyethylene glycol-maleimide is then reacted with t-butyl ester under acidic conditions to form Mal-PEG8-t-butyl ester

Industrial Production Methods

Industrial production of Mal-PEG8-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG8-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups in substitution reactions to form stable thioether bonds.

Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxyl group

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in aqueous media at neutral pH.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to deprotect the t-butyl ester group

Major Products Formed

Substitution Reactions: The major product is a thioether-linked conjugate.

Deprotection Reactions: The major product is the free carboxyl group

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG4-t-butyl ester: Contains a shorter polyethylene glycol spacer.

Mal-PEG12-t-butyl ester: Contains a longer polyethylene glycol spacer.

Mal-PEG8-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a t-butyl ester group

Uniqueness

Mal-PEG8-t-butyl ester is unique due to its specific combination of a maleimide group, a t-butyl ester group, and an eight-unit polyethylene glycol spacer. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Activité Biologique

Mal-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative that incorporates a maleimide group and a t-butyl ester. This compound is notable for its role in bioconjugation and drug delivery systems, leveraging its unique chemical properties to enhance the biological activity of therapeutic agents. The following sections detail its characteristics, mechanisms of action, and applications in biological systems.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C27H47NO12

- Molecular Weight: 577.7 g/mol

- CAS Number: 2055048-43-4

- Functional Groups: Maleimide and t-butyl ester

The presence of the maleimide group allows for selective reactions with thiol-containing molecules, facilitating the formation of covalent bonds essential for conjugating proteins, peptides, or other biomolecules. The t-butyl ester serves to protect the carboxyl group, enhancing solubility and stability in aqueous environments .

Mal-PEG8-t-butyl ester functions primarily through:

- Covalent Bond Formation: The maleimide group reacts with thiols to form stable thioether linkages, which are crucial for creating bioconjugates.

- Enhanced Solubility: The PEG spacer significantly increases the solubility of the conjugated biomolecules in physiological conditions, improving their bioavailability.

- Reduced Immunogenicity: By modifying therapeutic proteins with PEG moieties, Mal-PEG8-t-butyl ester can reduce the immune response against these proteins, prolonging their circulation time in the bloodstream .

Drug Delivery Systems

Mal-PEG8-t-butyl ester is extensively used in the development of drug delivery systems, particularly in:

- Antibody-Drug Conjugates (ADCs): The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity.

- PROTACs (Proteolysis Targeting Chimeras): As a linker in PROTACs, it enables the selective degradation of target proteins by recruiting E3 ubiquitin ligases .

Case Studies

- Antibody-Drug Conjugate Development:

- Protein Modification:

Comparative Analysis

| Property | Mal-PEG8-t-butyl Ester | Other PEG Derivatives |

|---|---|---|

| Molecular Weight | 577.7 g/mol | Varies (typically lower) |

| Functional Groups | Maleimide, t-butyl ester | Various (e.g., NHS esters) |

| Solubility | High | Moderate to high |

| Reactivity with Thiols | Yes | Varies |

| Applications | Drug delivery, bioconjugation | General PEGylation |

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLDMZFBZWLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106410 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055048-43-4 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.